molecular formula C20H20ClN3O4 B11561428 N-(3-chlorophenyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

N-(3-chlorophenyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11561428
M. Wt: 401.8 g/mol
InChI Key: FVCHORAHWUVWHL-LPYMAVHISA-N
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Description

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, an ethoxy group, and a prop-2-en-1-yloxy group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of 3-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with reagents such as sodium methoxide or potassium cyanide.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can be compared with similar compounds such as:

    3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares a similar chlorophenyl group but differs in its overall structure and properties.

    (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: Another related compound with different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H20ClN3O4/c1-3-10-28-17-9-8-14(11-18(17)27-4-2)13-22-24-20(26)19(25)23-16-7-5-6-15(21)12-16/h3,5-9,11-13H,1,4,10H2,2H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

FVCHORAHWUVWHL-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC=C

Origin of Product

United States

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